molecular formula C27H26N6O4 B2385975 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide CAS No. 1111977-34-4

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2385975
CAS No.: 1111977-34-4
M. Wt: 498.543
InChI Key: PDDITJFVSZWUGH-UHFFFAOYSA-N
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Description

The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrimidoindole core, an oxadiazole ring, and an acetamide group, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the oxadiazole ring, and the attachment of the acetamide group. Each step requires specific reagents and conditions, such as:

    Formation of the pyrimidoindole core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxadiazole ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.

    Attachment of the acetamide group: This step often involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide: can be compared with other compounds that have similar structural features, such as:

    Pyrimidoindole derivatives: These compounds share the pyrimidoindole core and may exhibit similar biological activities.

    Oxadiazole-containing compounds: These molecules contain the oxadiazole ring and may have comparable chemical reactivity.

    Acetamide derivatives: Compounds with the acetamide group may have similar pharmacokinetic properties.

The uniqueness of This compound lies in its combination of these structural features, which may confer distinct properties and applications.

Biological Activity

The compound 2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2-ethoxyphenyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse scientific studies.

Synthesis and Structural Properties

The synthesis of the compound involves multiple steps that typically include the formation of the oxadiazole ring and subsequent modifications to introduce the pyrimidine and indole moieties. The structural complexity allows for various interactions with biological targets.

Key Structural Features

  • Oxadiazole Ring : Known for its bioactivity, particularly in antimicrobial and anti-inflammatory applications.
  • Pyrimidine and Indole Moieties : These structures are often associated with significant pharmacological effects, including anticancer properties.

Biological Activity

The biological activity of the compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that derivatives of pyrimidine and indole compounds exhibit potent anticancer properties. The specific compound under discussion has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

2. Muscarinic Receptor Modulation

Studies have highlighted the compound's ability to act as a selective modulator of muscarinic receptors. Specifically, it has been identified as a partial agonist at the M1 receptor subtype while exhibiting antagonist properties at M2 and M3 subtypes. This selectivity may have implications for treating conditions like Alzheimer's disease by enhancing cholinergic signaling without overstimulation of other receptor subtypes .

3. Antimicrobial Properties

The oxadiazole moiety is known for its antimicrobial effects. Preliminary studies suggest that the compound exhibits activity against a range of bacterial strains, although further investigation is required to elucidate its spectrum of activity and mechanism of action.

Case Studies

Several case studies have explored the biological activity of similar compounds:

StudyCompoundFindings
Sanchez-Sancho et al., 1998Piperidine derivativesShowed anesthetic activity and enzyme inhibition properties .
Umesha et al., 2009Pyrazole derivativesIdentified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), suggesting potential for immunosuppressive applications .
Recent ResearchOxadiazole derivativesDemonstrated significant antibacterial activity against pathogenic bacteria, highlighting their therapeutic potential .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Receptor Interaction : Binding affinity studies indicate that the compound effectively interacts with muscarinic receptors, influencing neurotransmitter dynamics.
  • Cellular Pathways : The induction of apoptosis in cancer cells may involve the activation of caspase pathways or modulation of Bcl-2 family proteins.

Properties

IUPAC Name

2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-3-36-21-7-5-4-6-19(21)29-22(34)13-33-20-11-8-16(2)12-18(20)24-25(33)27(35)32(15-28-24)14-23-30-26(31-37-23)17-9-10-17/h4-8,11-12,15,17H,3,9-10,13-14H2,1-2H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDITJFVSZWUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=NC(=NO5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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